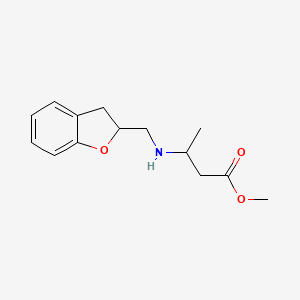![molecular formula C13H15NO5 B7559236 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid, also known as DAA or NDGA, is a naturally occurring compound found in the creosote bush (Larrea tridentata). DAA has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer, inflammation, and oxidative stress.
Wirkmechanismus
The exact mechanism of action of 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid is not fully understood, but it is thought to involve multiple pathways. This compound has been found to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in scientific research. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. This compound has also been found to modulate the immune system, reducing inflammation and promoting immune cell function. Additionally, this compound has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid in lab experiments is its natural origin, which may make it more appealing for use in therapeutic applications. Additionally, this compound has been extensively studied and has a well-established safety profile. One limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to administer in certain contexts.
Zukünftige Richtungen
There are several potential future directions for research on 2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation, to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential biomarkers for its therapeutic effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid can be synthesized from gallic acid through a multi-step process involving nitration, reduction, and acylation. Alternatively, it can be extracted from the creosote bush and purified using chromatography.
Wissenschaftliche Forschungsanwendungen
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid has been found to have a range of potential therapeutic applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and prostate cancer. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress.
Eigenschaften
IUPAC Name |
2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)8-14(10-4-2-1-3-5-10)13(17)11-9-18-6-7-19-11/h1-5,11H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPBPWXLFJESDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[1-(5-Methylthiophen-2-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7559262.png)